molecular formula C16H21NO4 B6646536 3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid

3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid

Cat. No.: B6646536
M. Wt: 291.34 g/mol
InChI Key: ARXDBZDMYVOUHY-UHFFFAOYSA-N
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Description

3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid is an organic compound with a complex structure that includes an oxane ring, an acetyl group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate electrophile.

    Acetylation: The oxane ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Amidation: The acetylated oxane is reacted with an amine to form the amide linkage.

    Coupling with Phenylpropanoic Acid: The final step involves coupling the amide with phenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid can be compared with other similar compounds, such as:

    3-[3-[[2-(Tetrahydrofuran-2-yl)acetyl]amino]phenyl]propanoic acid: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    3-[3-[[2-(Pyran-2-yl)acetyl]amino]phenyl]propanoic acid: Contains a pyran ring instead of an oxane ring.

    3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.

These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-[3-[[2-(oxan-2-yl)acetyl]amino]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(11-14-6-1-2-9-21-14)17-13-5-3-4-12(10-13)7-8-16(19)20/h3-5,10,14H,1-2,6-9,11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXDBZDMYVOUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC(=O)NC2=CC=CC(=C2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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